5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile: is a chemical compound with the molecular formula C9H6FNO2 . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carbonitrile group attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile can undergo oxidation to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.
Major Products:
Oxidation: Formation of 5-fluoro-3-oxo-2,3-dihydrobenzofuran-4-carbonitrile.
Reduction: Formation of 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It may be explored for its potential anti-tumor, antibacterial, and antiviral activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The exact mechanism of action of 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom may enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
- 5-Fluoro-2,3-dihydrobenzofuran-4-carbonitrile
- 3-Hydroxy-2,3-dihydrobenzofuran-4-carbonitrile
- 5-Fluoro-3-hydroxybenzofuran-4-carbonitrile
Comparison: 5-Fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile is unique due to the combination of the fluorine atom, hydroxyl group, and carbonitrile group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-fluoro-3-hydroxy-2,3-dihydro-1-benzofuran-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-8-9(5(6)3-11)7(12)4-13-8/h1-2,7,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBHZHNIOJOJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2C#N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.